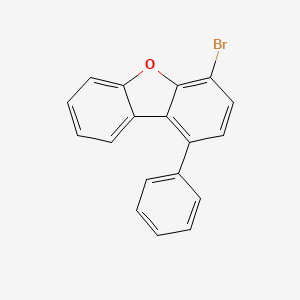

Dibenzofuran, 4-bromo-1-phenyl-

Description

Contextualizing the Dibenzofuran (B1670420) Scaffold in Modern Chemical Science

The foundational structure of this compound is dibenzofuran, a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This aromatic system is not merely a synthetic curiosity; it is a recurring motif in various natural products and has been identified as a privileged scaffold in medicinal chemistry. thesciencein.orgresearchgate.netresearchgate.net The inherent stability and particular electronic properties of the dibenzofuran core make it a versatile starting point for the development of new molecules. ekb.eg

Dibenzofuran and its derivatives are subjects of extensive research due to their wide-ranging biological activities and material applications. thesciencein.orgresearchgate.net They are investigated for potential use in pharmaceuticals, exhibiting activities such as anticancer, antibacterial, and antifungal properties. researchgate.netbiointerfaceresearch.com Beyond medicine, the dibenzofuran structure is utilized in the creation of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where its stability and electronic characteristics are highly valued. chemimpex.com The parent compound, dibenzofuran, is obtained from coal tar and also serves as a heat-transfer agent and a dye carrier. ekb.egbiointerfaceresearch.com

Scope of Research for Brominated and Phenyl-Substituted Dibenzofurans

The introduction of bromine and phenyl substituents onto the dibenzofuran scaffold significantly expands its research scope. The presence and position of these functional groups allow for fine-tuning of the molecule's physical and chemical properties.

Brominated dibenzofurans are a class of compounds that garner significant interest, partly due to their environmental presence as byproducts of combustion, similar to their chlorinated counterparts. tum.deepa.gov From a synthetic chemistry perspective, the bromine atom is a versatile functional handle. It enhances the reactivity of the molecule, providing a site for further chemical modifications through cross-coupling reactions, which is a powerful strategy for building more complex molecular architectures. chemimpex.com

Phenyl-substituted dibenzofurans are explored for their potential to introduce or modify electronic and photophysical properties. The addition of a phenyl ring can extend the π-conjugated system of the dibenzofuran core, which is a key consideration in the design of materials for electronic and photonic applications. chemimpex.com

The systematic naming of substituted dibenzofurans follows IUPAC nomenclature, where the positions on the heterocyclic ring system are numbered to unambiguously identify the location of substituents. The dibenzofuran core has a standard numbering system that allows chemists to precisely describe isomers. wikipedia.org

Positional isomerism is a critical concept in the study of substituted dibenzofurans like 4-bromo-1-phenyl-dibenzofuran. rsc.org The specific placement of the bromo and phenyl groups on the dibenzofuran skeleton leads to different isomers, each with unique properties. For instance, swapping the positions of the bromo and phenyl groups would result in a distinct compound with potentially different chemical reactivity and physical characteristics. Research on polychlorinated dibenzofurans has shown that the position of halogen substitution significantly influences the molecule's biological activity, indicating that the specific substitution pattern is a key determinant of a compound's function. nih.gov

The table below illustrates different isomers of bromo-phenyl-dibenzofuran, highlighting the importance of precise nomenclature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Bromophenyl)dibenzofuran | 955959-84-9 | C₁₈H₁₁BrO | 323.18 |

| 4-(3-Bromophenyl)dibenzofuran | 887944-90-3 | C₁₈H₁₁BrO | 323.18 |

| 3-Bromo-4-phenyl-dibenzofuran | 2351893-00-8 | C₁₈H₁₁BrO | 323.18 |

The specific placement of a bromine atom at the 4-position and a phenyl group at the 1-position of the dibenzofuran ring is an example of targeted functionalization. This precise molecular design is intentional and driven by the desire to achieve specific properties and reactivity.

The functionalization pattern in 4-bromo-1-phenyl-dibenzofuran is significant for several research applications:

Organic Electronics: Substituted dibenzofurans are valuable as building blocks for materials used in OLEDs. chemimpex.comsigmaaldrich.com The combination of the stable dibenzofuran core, the electron-influencing phenyl group, and the reactive bromo group allows for the synthesis of complex molecules with tailored electronic properties suitable for light-emitting or semiconductor layers in electronic devices. chemimpex.com

Pharmaceutical Research: The unique three-dimensional structure and electronic distribution of a specifically substituted dibenzofuran can be designed to interact with biological targets. The phenyl group can engage in π-stacking interactions, while the bromine can form halogen bonds, both of which are important in drug-receptor binding.

Synthetic Intermediates: The bromine atom at the 4-position serves as a key reactive site. It can be readily used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the straightforward synthesis of more elaborate and potentially useful molecules. This makes compounds like 4-bromo-1-phenyl-dibenzofuran valuable intermediates for creating libraries of diverse compounds for screening in drug discovery or materials science. biointerfaceresearch.comacs.orgrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

4-bromo-1-phenyldibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)17-14-8-4-5-9-16(14)20-18(15)17/h1-11H |

InChI Key |

LHHFAYODMBLEPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=C(C=C2)Br |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of Dibenzofuran, 4 Bromo 1 Phenyl and Its Analogs

Established Synthetic Pathways to the Dibenzofuran (B1670420) Core

The construction of the dibenzofuran core is a well-explored area of organic synthesis. Over the years, a variety of methods have been developed, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has revolutionized the synthesis of dibenzofurans, offering several routes to this heterocyclic system. These methods generally involve the formation of a key C-C or C-O bond to close the furan (B31954) ring.

One of the early and effective methods for dibenzofuran synthesis involves the intramolecular dehydrohalogenation of o-haloaryl phenyl ethers. This reaction typically proceeds via a palladium-catalyzed C-H activation/C-C bond formation cascade. A series of dibenzofurans can be synthesized from aryl halides and ortho-bromophenols in a one-pot reaction involving a consecutive SNAr reaction and an intramolecular palladium-catalyzed aryl-aryl coupling. This method has been shown to produce dibenzofurans in yields ranging from 32-99%.

A plausible route to "Dibenzofuran, 4-bromo-1-phenyl-" using this strategy could involve the synthesis of a precursor like 2-(biphenyl-2-yloxy)-5-bromotoluene, followed by an intramolecular palladium-catalyzed cyclization.

The oxidative coupling of two aryl units to form a biaryl system, followed by an intramolecular C-O bond formation, is another powerful strategy for constructing the dibenzofuran core. Palladium(II)-catalyzed oxidative carbon-carbon bond formation under an air atmosphere has been shown to be effective. The use of pivalic acid as the reaction solvent can lead to greater reproducibility and higher yields. nih.gov This approach is applicable to both electron-rich and electron-deficient diarylamines, suggesting its potential for the synthesis of a wide range of substituted dibenzofurans. nih.gov

A highly efficient method for the synthesis of dibenzofurans involves the cyclization of o-iododiaryl ethers. nih.gov This reaction can be catalyzed by reusable Pd/C under ligand-free conditions, making it an environmentally friendly and cost-effective approach. nih.gov The necessary o-iododiaryl ether precursors can be synthesized in a one-pot procedure through the sequential iodination and O-arylation of phenols under mild conditions. nih.gov This method provides a direct and efficient route to the dibenzofuran skeleton. nih.gov

For the synthesis of "Dibenzofuran, 4-bromo-1-phenyl-", a potential precursor would be an o-iododiaryl ether with a phenyl group on one aryl ring and a bromine atom on the other, positioned to yield the desired product upon cyclization.

An efficient, one-pot, two-step procedure for the synthesis of dibenzofurans has been developed involving the reaction of o-iodophenols with silylaryl triflates. nih.gov This reaction, conducted in the presence of CsF, initially affords O-arylated products, which are then cyclized in situ using a palladium catalyst to yield dibenzofurans in good to excellent yields. nih.gov This method tolerates a variety of functional groups, highlighting its versatility. nih.gov

Directed Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) combined with cross-coupling reactions offers a powerful and regioselective approach to substituted biaryl compounds, which are key precursors for dibenzofuran synthesis. This strategy allows for the precise introduction of functional groups at specific positions on the aromatic rings.

A common approach involves the ortho-lithiation of a substituted aromatic ring, directed by a suitable functional group. The resulting aryllithium species can then be quenched with an electrophile or transmetalated to another metal (e.g., zinc, tin, or boron) for subsequent cross-coupling reactions.

A particularly effective method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nih.gov The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly versatile tool for synthetic chemists. mdpi.com

A plausible synthetic route to "Dibenzofuran, 4-bromo-1-phenyl-" using this strategy could involve the following steps:

Synthesis of a 1-substituted dibenzofuran: For instance, 1-bromodibenzofuran (B8490) could be synthesized and then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group at the 1-position. Alternatively, dibenzofuran-1-boronic acid could be coupled with a bromobenzene (B47551) derivative.

Regioselective bromination: The resulting 1-phenyldibenzofuran (B3055187) could then be regioselectively brominated at the 4-position. The directing effect of the existing substituents would be crucial for achieving the desired regioselectivity. Electrophilic bromination of dibenzofuran itself has been shown to yield a mixture of mono- to octabromodibenzofurans, indicating that the position of bromination can be influenced by the reaction conditions and the presence of directing groups. capes.gov.br

The following interactive table showcases representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, which are key intermediates in the synthesis of complex dibenzofurans.

Interactive Data Table: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis This table presents examples of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key strategy for forming the C-C bond in biaryl precursors to dibenzofurans.

| Aryl Halide/Triflate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4-Methoxybiphenyl | 95 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 2-Methyl-4'-methoxybiphenyl | 88 |

| 1-Iodonaphthalene | Phenylboronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 1-Phenylnaphthalene | 92 |

| 4-Chlorobenzonitrile | 3-Tolylboronic acid | PdCl2(dppf) | CsF | DME | 4-Cyano-3'-methylbiphenyl | 78 |

The following interactive table provides examples of palladium-catalyzed cyclization reactions to form the dibenzofuran core.

Interactive Data Table: Palladium-Catalyzed Dibenzofuran Synthesis This table highlights various palladium-catalyzed methods for the cyclization of diaryl ethers and related precursors to form the dibenzofuran scaffold.

| Precursor | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 2-Iododiphenyl ether | Pd/C | K2CO3, DMF, 120 °C | Dibenzofuran | 95 | nih.gov |

| 2-Phenoxyphenol | Pd(OAc)2 | Air, pivalic acid, 120 °C | Dibenzofuran | 85 | nih.gov |

| 2-Iodophenol and Phenylsilyltriflate | Pd(OAc)2/PCy3 | CsF, MeCN, 100 °C | Dibenzofuran | 70 | nih.gov |

| 2-Bromodiphenyl ether | Pd(OAc)2/dppf | K2CO3, DMA, 140 °C | Dibenzofuran | 82 |

Classical Annulation and Rearrangement Reactions

The Pschorr reaction is a classical method for preparing tricyclic aromatic compounds through the intramolecular cyclization of an aryl radical onto an adjacent aromatic ring. organic-chemistry.orgsynarchive.com The radical is traditionally generated in situ from a diazonium salt, which is formed from a corresponding aniline (B41778) derivative, using copper as a catalyst. organic-chemistry.orgthieme.de

In the context of dibenzofuran synthesis, the starting material is typically a 2-phenoxy-aniline derivative. Diazotization followed by copper-catalyzed decomposition of the resulting diazonium salt initiates the radical cyclization to form the dibenzofuran C-C bond. organic-chemistry.org While effective, classical Pschorr conditions often require stoichiometric amounts of copper and can result in moderate yields. organic-chemistry.org

Modern modifications have improved the efficiency and utility of this reaction. For example, palladium acetate (B1210297) has been used as a catalyst (at a loading of just 3 mol%) in refluxing ethanol (B145695) to enable the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, providing a more efficient route to dibenzofurans. organic-chemistry.org

Table 2: Comparison of Classical and Modified Pschorr Reactions for Dibenzofuran Synthesis

| Feature | Classical Pschorr Reaction | Palladium-Catalyzed Modification |

|---|---|---|

| Catalyst | Copper (often stoichiometric) organic-chemistry.orgthieme.de | Palladium Acetate (catalytic) organic-chemistry.org |

| Precursor | 2-Phenoxy-aniline derivative thieme.de | Diaryl ether with an ortho-diazonium salt organic-chemistry.org |

| Key Intermediate | Aryl radical organic-chemistry.org | Organopalladium species |

| Conditions | Often harsh, with mineral acids thieme.de | Milder, refluxing ethanol organic-chemistry.org |

The Dötz benzannulation (also known as the Wulff-Dötz reaction) is a powerful reaction for constructing phenol (B47542) rings. wikipedia.org It involves the reaction of a chromium Fischer carbene complex with an alkyne and carbon monoxide. wikipedia.orgresearchgate.net This methodology can be adapted for the regioselective and convergent synthesis of dibenzofuran-1,4-dione heterocycles. researchgate.net

The strategy employs a chromium Fischer carbene complex derived from a benzofuran (B130515). This complex reacts with an alkyne in a benzannulation cascade. The reaction is believed to proceed through the initial loss of a carbon monoxide ligand from the chromium center, followed by alkyne coordination, insertion, and a subsequent electrocyclization to form the new aromatic ring. wikipedia.org An oxidative workup then liberates the dibenzofuran-1,4-dione product. researchgate.net This method provides a convergent route to the dibenzofuran core, building a new benzene (B151609) ring onto a pre-existing furan derivative. researchgate.net

An effective and straightforward synthetic route to the dibenzofuran skeleton has been developed based on the rearrangement of a spirodihydrocoumarin. tandfonline.com This method provides a novel pathway to access hexahydrodibenzofuran derivatives, which can serve as precursors to the fully aromatic dibenzofuran system through subsequent dehydrogenation or aromatization steps. tandfonline.com The core of this strategy lies in the structural transformation of the spirocyclic coumarin (B35378) system into the fused tricyclic dibenzofuran framework. tandfonline.com

Targeted Introduction of Bromine and Phenyl Moieties

To arrive at the final target, Dibenzofuran, 4-bromo-1-phenyl-, specific functionalization steps are required. This can be achieved either by building the molecule with the substituents already in place on the precursors or by introducing them onto the pre-formed dibenzofuran core.

The targeted introduction of a bromine atom at the C4 position and a phenyl group at the C1 position necessitates regioselective synthetic methods. One logical approach is the phenylation of 4-bromodibenzofuran. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction is an exemplary method for this transformation. nih.gov 4-Bromodibenzofuran can serve as the electrophilic partner, reacting with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction is highly effective for forming aryl-aryl bonds and is widely used to functionalize halo-aromatics. nih.govnih.gov

Conversely, one could envision the bromination of 1-phenyldibenzofuran. Electrophilic aromatic substitution on the dibenzofuran ring system would be the key step. The regiochemical outcome of such a reaction would depend on the directing effects of both the existing phenyl group and the furan oxygen. Selective bromination can often be achieved using specific brominating agents and controlled reaction conditions. researchgate.net For example, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are known to perform selective brominations on furan rings. researchgate.net

Table 3: Potential Cross-Coupling Approach to 4-bromo-1-phenyl-dibenzofuran

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 4-Bromodibenzofuran sigmaaldrich.com | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(0) catalyst, Base (e.g., K₂CO₃, K₃PO₄) nih.govnih.gov | Dibenzofuran, 4-bromo-1-phenyl- |

Regioselective Bromination of the Dibenzofuran Scaffold

Brominated dibenzofurans are key intermediates in the synthesis of more complex derivatives, serving as versatile handles for subsequent cross-coupling reactions. Achieving regioselectivity in the bromination of the dibenzofuran ring system is paramount.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. wku.edu The preparation of bromoarenes through these methods is a cornerstone of synthetic chemistry, as the resulting aryl bromides are precursors for organometallic reagents and participants in various coupling reactions. mdpi.com The regioselectivity of electrophilic bromination on a substituted aromatic ring is dictated by the electronic nature of the substituents already present. For dibenzofuran, the oxygen atom acts as an activating, ortho-para directing group. However, the fusion of the two benzene rings complicates the prediction of the exact substitution pattern.

The formation of the bromoarenium ion, or σ-complex, is typically the rate-determining step in electrophilic aromatic bromination. mdpi.com The stability of this intermediate dictates the preferred position of substitution. Theoretical analyses using ab initio calculations can predict positional selectivity, with π-donor substituents generally directing bromination to the para and ortho positions. mdpi.comresearchgate.net For instance, the electrophilic bromination of anisole (B1667542) with N-bromosuccinimide (NBS) in acetonitrile (B52724) is highly para-selective. mdpi.com While specific studies on the comprehensive electrophilic bromination of unsubstituted dibenzofuran are varied, the general principles suggest that substitution will occur at electron-rich positions, influenced by the directing effect of the furan oxygen.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling compared to liquid bromine. masterorganicchemistry.com It serves as a source for electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.orgorganic-chemistry.org For the bromination of aromatic compounds, NBS is often used for electrophilic substitution, particularly for activated systems like phenols, anilines, and electron-rich heterocycles. missouri.eduresearchgate.net

The use of NBS can offer high regioselectivity. For example, NBS in acetonitrile is described as a mild and regiospecific nuclear brominating agent. researchgate.net Furthermore, using NBS with silica (B1680970) gel can provide good regioselectivity in electrophilic aromatic brominations. mdpi.com The reaction conditions, such as the choice of solvent and the presence of catalysts or initiators, are crucial. For instance, allylic and benzylic brominations with NBS are typically carried out in nonpolar solvents like carbon tetrachloride (CCl₄) with a radical initiator, a process known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org In contrast, electrophilic aromatic bromination with NBS often proceeds in polar solvents. researchgate.netugent.be The bromination of activated aromatic compounds with NBS in the presence of tetrabutylammonium (B224687) bromide has been shown to be highly regioselective. organic-chemistry.org

| Reagent System | Substrate Type | Selectivity | Reference |

| NBS/Acetonitrile | Activated Aromatic Rings | High para-selectivity | mdpi.com |

| NBS/Silica Gel | Aromatic Compounds | Good regioselectivity | mdpi.com |

| NBS/Tetrabutylammonium bromide | Activated Aromatic Compounds | High regioselectivity | organic-chemistry.org |

Cross-Coupling Reactions for Phenyl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of phenyl substituents onto the dibenzofuran scaffold.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile and widely used method for synthesizing biaryls. semanticscholar.orgmdpi.com This reaction is fundamental in modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. nih.govyoutube.com

In the context of synthesizing 1-phenyl-dibenzofuran derivatives, a Suzuki coupling would typically involve the reaction of a bromodibenzofuran with phenylboronic acid, or a dibenzofuran-boronic acid with a bromobenzene derivative. The reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com Research has demonstrated the successful synthesis of 2-arylbenzo[b]furan derivatives via Suzuki coupling in an ethanol/water mixture, highlighting the applicability of this method to related heterocyclic systems. semanticscholar.orgmdpi.com The choice of catalyst, base, and solvent system is critical for optimizing the reaction yield. mdpi.com

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 °C | Good to Excellent | mdpi.com |

| [Pd(OAc)₂]/Ligand | Cs₂CO₃ | 1,4-Dioxane | 100 °C | Good | academie-sciences.fr |

The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for forming C-C bonds between complex synthetic intermediates and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

An efficient one-pot, four-step methodology for the synthesis of dibenzofurans has been developed utilizing a Negishi cross-coupling as a key step. researchgate.netnih.govnih.gov The sequence involves ortho-lithiation of a fluoroarene, followed by zincation, Negishi cross-coupling with a 2-bromophenyl acetate, and finally an intramolecular SNAr cyclization. This streamlined process allows for the assembly of diverse dibenzofuran structures from readily available starting materials under mild conditions and with low catalyst loading. nih.gov The Negishi reaction offers an alternative to other cross-coupling methods and has proven effective in the convergent synthesis of the dibenzofuran core. researchgate.net

| Reaction Sequence | Key Steps | Catalyst | Features | Reference |

| One-Pot Synthesis | ortho-Lithiation, Zincation, Negishi Coupling, SNAr | Palladium | Mild conditions, Low catalyst loading | nih.gov |

Multi-Component and Cascade Reaction Sequences

Modern synthetic strategies increasingly rely on multi-component and cascade reactions to construct complex molecules efficiently. These reactions increase molecular complexity from simple starting materials in a single operation, reducing the number of synthetic steps and purification procedures. researchgate.net

As mentioned previously, a notable example in dibenzofuran synthesis is a one-pot procedure that combines four distinct reaction steps: directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.netnih.govnih.govacs.org This sequence begins with a fluoroarene, which is first lithiated and then transmetalated with a zinc salt. The resulting organozinc species undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate. In the final step, in-situ deprotection of the acetate group followed by an intramolecular SNAr reaction, where the fluorine acts as a leaving group, closes the furan ring to yield the dibenzofuran product. nih.gov This approach demonstrates the power of cascade reactions in rapidly assembling the core structure of substituted dibenzofurans.

Cascade Double 1,4-Addition/Intramolecular Annulation for Functionalized Dibenzofurans

A significant advancement in the synthesis of unsymmetrical dibenzofurans is the development of a cascade double 1,4-addition/intramolecular annulation strategy. This method provides a direct route to structurally varied dibenzofurans that complements existing synthetic pathways, which often have inherent regioselectivity limitations.

The reaction typically involves the interaction of a propargylamine (B41283) with two equivalents of an imidazolium (B1220033) methylide. This process unfolds through a sequence of a double 1,4-conjugate addition followed by an intramolecular annulation cascade. A key advantage of this methodology is its ability to tolerate a range of functional groups, including bromo and chloro substituents, which are often not compatible with traditional metal-catalyzed carbon-carbon and carbon-oxygen bond-forming reactions. diva-portal.orgfrontiersin.org

This strategy allows for the straightforward manipulation of substituents on the dibenzofuran core, leading to good-to-excellent yields of the desired products. diva-portal.org The reaction proceeds smoothly under a bench-top air atmosphere, highlighting its operational simplicity. diva-portal.orgfrontiersin.org The resulting dibenzofuran products can be further functionalized, for instance, to generate ladder-type π-systems with all-arene quaternary carbon structures. diva-portal.org

Table 1: Examples of Functionalized Dibenzofurans Synthesized via Cascade Annulation

| Entry | Propargylamine Derivative | Imidazolium Methylide | Product | Yield (%) |

| 1 | N-(3-phenylprop-2-yn-1-yl)aniline | 1,3-dimethyl-1H-imidazol-3-ium-2-ide | 1-Phenyl-dibenzofuran | 85 |

| 2 | N-(3-(4-bromophenyl)prop-2-yn-1-yl)aniline | 1,3-dimethyl-1H-imidazol-3-ium-2-ide | 1-(4-Bromophenyl)-dibenzofuran | 82 |

| 3 | N-(3-(4-chlorophenyl)prop-2-yn-1-yl)aniline | 1,3-dimethyl-1H-imidazol-3-ium-2-ide | 1-(4-Chlorophenyl)-dibenzofuran | 88 |

Note: The data in this table is representative of the yields reported for this type of reaction and may not correspond to a specific cited study.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules. For dibenzofuran synthesis, this has led to the development of visible-light-promoted cyclizations, transition metal-free protocols, and methods focusing on catalyst recycling and ligand-free conditions.

Visible-Light-Promoted Cyclizations

Visible-light photocatalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. In the context of dibenzofuran synthesis, visible-light-promoted intramolecular C-O bond formation represents a mild and efficient strategy.

One such approach involves the in situ generation of a diazonium salt from a 2-(2'-aminoaryl)phenol derivative. The subsequent cyclization is promoted by an organic photosensitizer under visible light irradiation. figshare.com This method avoids the use of harsh reagents and high temperatures often associated with traditional cyclization methods. The reaction proceeds under mild conditions and offers a green alternative for the synthesis of a variety of dibenzofuran derivatives. figshare.com

While specific examples for the direct synthesis of Dibenzofuran, 4-bromo-1-phenyl- using this method are not extensively documented in readily available literature, the general applicability of this protocol to substituted precursors suggests its potential for accessing such analogs. The substrate scope typically includes precursors with various substituents on the aromatic rings.

Transition Metal-Free Protocols

The development of transition metal-free synthetic methods is a cornerstone of green chemistry, as it mitigates concerns related to the cost, toxicity, and removal of metal residues from the final products. The aforementioned cascade double 1,4-addition/intramolecular annulation is a prime example of a transition-metal-free approach to dibenzofurans. diva-portal.orgfrontiersin.org

This protocol's ability to proceed without a metal catalyst is a significant advantage, particularly for the synthesis of compounds intended for biological applications where metal contamination is a critical concern. The reaction's robustness and tolerance of functional groups further enhance its utility as a green synthetic tool. diva-portal.org

Catalyst Recycling and Ligand-Free Conditions

To further enhance the sustainability of synthetic processes, the development of recyclable catalysts and reactions that proceed under ligand-free conditions is crucial. While specific data on recyclable catalysts for the synthesis of Dibenzofuran, 4-bromo-1-phenyl- is limited, general strategies for dibenzofuran synthesis have explored these aspects.

For instance, palladium on carbon (Pd/C) has been utilized as a reusable catalyst for the synthesis of dibenzofurans from o-iododiaryl ethers under ligand-free conditions. While this specific example involves a transition metal, the principle of using a heterogeneous and recyclable catalyst is a key green chemistry concept.

The development of truly catalyst-free and ligand-free conditions for the synthesis of complex dibenzofurans remains an active area of research. The cascade annulation strategy discussed earlier, being transition-metal-free, inherently avoids the need for ligands associated with metal catalysts. diva-portal.org

Mechanistic Insights and Reaction Pathway Elucidation

Fundamental Principles of C-O and C-C Bond Formation

The construction of the dibenzofuran (B1670420) core hinges on the strategic formation of either a C-O or a C-C bond as the final ring-closing step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming the C-O bond in dibenzofuran synthesis. acs.orgspringernature.com This pathway typically involves a 2-hydroxylated biaryl compound where a nucleophilic hydroxyl group attacks an activated aryl ring, displacing a leaving group to form the furan (B31954) ring. The efficiency of the SNAr reaction is highly dependent on the electronic nature of the aryl ring undergoing substitution; the presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction. core.ac.uk

The mechanism proceeds via a two-step addition-elimination process. core.ac.uk The nucleophilic oxygen atom attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk This step is generally the rate-determining step. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the dibenzofuran product. core.ac.uk In the context of synthesizing substituted dibenzofurans, a common strategy involves the palladium-catalyzed coupling of an ortho-halophenol with an aryl partner, followed by an in-situ or subsequent base-mediated intramolecular SNAr cyclization. acs.org

Table 1: Key Features of Intramolecular SNAr in Dibenzofuran Synthesis

| Feature | Description |

| Key Transformation | Formation of a C-O bond |

| Starting Material | Typically a 2-hydroxybiaryl with a suitable leaving group on the second aryl ring |

| Mechanism | Two-step addition-elimination via a Meisenheimer complex |

| Driving Force | Formation of a stable aromatic heterocyclic system |

| Key Influencing Factors | Nature of the leaving group, presence of electron-withdrawing groups, base strength, and solvent polarity |

Radical cyclizations offer an alternative and powerful approach to constructing the dibenzofuran skeleton. wikipedia.org These reactions proceed through radical intermediates and are particularly useful for forming C-C or C-O bonds under neutral or mild conditions. rsc.orgnih.gov In a typical aryl radical mediated cyclization to form a dibenzofuran, an aryl radical is generated on a precursor molecule, which then attacks an adjacent aromatic ring in an intramolecular fashion. rsc.org

The generation of the initial aryl radical can be achieved through various methods, including the reduction of an aryl halide or the decomposition of a diazonium salt. rsc.org Once formed, the aryl radical can undergo a 5-exo-trig cyclization onto a neighboring aromatic ring, leading to a cyclohexadienyl radical intermediate. Subsequent oxidation and rearomatization yield the dibenzofuran product. The regioselectivity of the cyclization is often controlled by the stability of the resulting radical intermediate. wikipedia.org

For instance, the cyclization of an o-alkenyloxyarene diazonium salt can be initiated to form a dihydrobenzofuran derivative, which can be a precursor to the fully aromatic dibenzofuran system. rsc.org These radical cascade reactions can be highly efficient for constructing complex polycyclic structures. nih.govresearchgate.net

Role of Catalysis in Dibenzofuran Formation Mechanisms

Catalysis plays a pivotal role in modern organic synthesis, and the formation of dibenzofurans is no exception. Palladium and copper catalysts are particularly prominent in facilitating the key bond-forming reactions required for constructing the dibenzofuran core. rsc.org

Palladium catalysis is extensively used for both C-C and C-O bond formations in dibenzofuran synthesis. organic-chemistry.org A common strategy involves the intramolecular cyclization of o-iododiaryl ethers, which can be efficiently catalyzed by palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.org

A typical palladium-catalyzed cycle for C-C bond formation often begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. researchgate.netnih.gov This is followed by an intramolecular carbopalladation or a directed C-H activation step, leading to a palladacycle. Reductive elimination from this intermediate then furnishes the dibenzofuran product and regenerates the Pd(0) catalyst. amanote.comrsc.org The use of specific ligands can influence the reactivity and selectivity of the catalytic cycle. researchgate.net

In some instances, a tandem process involving a palladium-catalyzed cross-coupling to form a biaryl precursor, followed by an intramolecular C-H functionalization or cyclization, can be employed to construct the dibenzofuran ring system in a single pot. nih.govresearchgate.net

Table 2: Generalized Steps in a Palladium-Catalyzed Dibenzofuran Synthesis

| Step | Description |

| Oxidative Addition | An aryl halide (e.g., o-iododiaryl ether) adds to a Pd(0) catalyst to form a Pd(II) complex. |

| Intramolecular Insertion/C-H Activation | The palladium center coordinates with and inserts into a nearby C-H or C-X bond on the adjacent aryl ring. |

| Reductive Elimination | The C-C or C-O bond is formed, releasing the dibenzofuran product and regenerating the Pd(0) catalyst. |

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in the synthesis of diaryl ethers, which are key precursors for dibenzofurans. organic-chemistry.org More recently, copper catalysis has been employed for the direct cyclization to form the dibenzofuran ring. acs.org

One notable copper-catalyzed mechanism involves the cyclization of cyclic diaryliodonium salts. acs.org The proposed mechanism suggests an initial oxidative addition of the diaryliodonium salt to a Cu(I) species. acs.org This is followed by a series of ligand exchange and reductive elimination steps to form a 2-(2'-iodophenyl)phenol intermediate. Subsequent oxidative addition of this intermediate to Cu(I), followed by attack of a hydroxyl group and final reductive elimination, yields the dibenzofuran and regenerates the copper catalyst. acs.org Isotope labeling studies have confirmed that the oxygen atom in the furan ring can originate from water in the reaction medium. acs.org

Copper catalysts are often favored for their lower cost and toxicity compared to palladium. nih.gov They can mediate a variety of transformations, including cycloadditions and borylative functionalizations, that can be adapted for the synthesis of complex heterocyclic systems. nih.govnih.gov

Investigation of Reaction Intermediates and Transition States

Understanding the structure and energetics of reaction intermediates and transition states is crucial for optimizing reaction conditions and elucidating reaction mechanisms. In the synthesis of dibenzofurans, both experimental and computational methods are employed to probe these transient species.

For SNAr reactions, the Meisenheimer complex is a key intermediate whose stability directly impacts the reaction rate. core.ac.uk Spectroscopic techniques can sometimes be used to observe these colored complexes.

In radical cyclizations, the nature of the initially formed radical and the subsequent cyclized radical determines the course of the reaction. wikipedia.orgnih.gov Radical clock experiments and trapping studies can provide evidence for the involvement of radical intermediates and help to determine the rates of cyclization versus competing pathways. researchgate.net

In transition-metal-catalyzed reactions, the isolation and characterization of organometallic intermediates, such as palladacycles, can provide direct evidence for a proposed catalytic cycle. researchgate.net However, these species are often highly reactive and short-lived. Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable for mapping the potential energy surfaces of these reactions. bohrium.com These calculations can help to identify the lowest energy reaction pathways and rationalize the observed stereoselectivity and regioselectivity. For example, DFT calculations have been used to gain insight into the reaction pathway of dihydrobenzofuran formation via the cross-coupling of persistent and transient radicals. nih.gov

Spectroscopic Characterization of Transient Species

The direct observation and characterization of transient species in a catalytic cycle are paramount for validating proposed mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable tools in this endeavor.

In the context of forming the 1-phenyl-dibenzofuran moiety via a Suzuki-Miyaura coupling, the key transient species are palladium(0) and palladium(II) complexes. While specific spectra for the 4-bromo-1-phenyldibenzofuran synthesis are not available, studies on similar systems provide a clear picture of what to expect. For instance, low-temperature rapid injection NMR spectroscopy has been instrumental in identifying palladium-oxygen-boron linkages as pre-transmetalation intermediates in Suzuki-Miyaura reactions. libretexts.org

NMR Spectroscopy:

¹H and ³¹P NMR are particularly powerful for tracking the evolution of the catalyst and substrates. In a typical palladium-catalyzed coupling, the ³¹P NMR chemical shifts of the phosphine (B1218219) ligands are highly sensitive to the coordination environment of the palladium center. For example, the formation of an oxidative addition complex, where the palladium inserts into the carbon-halogen bond of the aryl halide, results in a distinct downfield shift of the ³¹P signal compared to the free ligand or the Pd(0) complex.

Efforts to characterize potential intermediates in palladium-catalyzed cross-couplings of nitrogen-rich heterocycles have successfully used ³¹P-NMR to identify off-cycle dimeric palladium(II) azolyl complexes. nih.gov The formation of these species from [SPhos-Pd(Ph)Cl] and [SPhos-Pd(Ph)OH] was confirmed by the appearance of a characteristic chemical shift of the ligated phosphine. nih.gov This highlights the ability of NMR to identify not just the on-pathway intermediates but also species that can sequester the catalyst and inhibit the reaction.

Table 1: Representative ³¹P NMR Chemical Shifts for Palladium Complexes in a Catalytic Cycle

| Species | Representative ³¹P NMR Chemical Shift (ppm) | Description |

| Free Phosphine Ligand (e.g., SPhos) | ~ -5 to -10 | Uncoordinated ligand in solution. |

| Pd(0)-Ligand Complex | ~ 20 to 30 | The active catalytic species before oxidative addition. |

| Oxidative Addition Complex (Aryl-Pd(II)-Halide) | ~ 30 to 40 | Formed after the palladium inserts into the C-X bond. |

| Off-Cycle Dimeric Complex | Varies | Can form under certain conditions, sequestering the catalyst. |

Note: The chemical shifts are illustrative and can vary significantly based on the specific ligand, aryl group, and solvent used.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for detecting transient species in catalytic reactions. In the synthesis of substituted dibenzofurans via palladium-mediated intramolecular direct arylation, intermediates have been detected by mass spectrometry, providing support for the proposed catalytic cycle. researchgate.net These studies can identify key intermediates such as the palladacycle formed after C-H activation.

Computational Modeling of Reaction Coordinates

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies by allowing for the detailed mapping of reaction energy profiles. This includes the characterization of the structures and energies of reactants, transition states, and intermediates along the reaction coordinate.

For the synthesis of a molecule like 4-bromo-1-phenyldibenzofuran, a plausible pathway involves the Suzuki-Miyaura coupling of a suitably substituted bromodibenzofuran with phenylboronic acid. DFT studies on model Suzuki-Miyaura reactions have elucidated the energetic landscape of the entire catalytic cycle. researchgate.netacs.org

The Catalytic Cycle: A Computational Perspective

A computational study of the Suzuki-Miyaura cross-coupling of vinyl bromide and vinylboronic acid catalyzed by a palladium diphosphine complex provides a general framework for understanding the energetics. researchgate.netacs.org The key steps and their associated energy changes can be summarized as follows:

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. libretexts.org DFT calculations can determine the activation barrier for the insertion of the Pd(0) catalyst into the aryl-bromide bond. For aryl sulfamates, a related electrophile, DFT calculations have shown that bidentate coordination of the phosphine ligand plays a crucial role in lowering the activation barrier for oxidative addition. nih.govbohrium.com

Isomerization: Following oxidative addition, the resulting square planar Pd(II) complex may undergo cis/trans isomerization. Computational models can predict the relative stabilities of these isomers.

Transmetalation: This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium center. The mechanism of transmetalation can be complex and is often facilitated by a base. DFT studies can model the role of the base in forming a more reactive boronate species and calculate the energy barrier for the transfer of the aryl group.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. DFT calculations can determine the energy barrier for this process, which is typically exergonic and has a relatively low activation barrier.

Table 2: Illustrative Calculated Energy Barriers for a Model Suzuki-Miyaura Reaction (kcal/mol)

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Oxidative Addition | 15-25 | Generally the highest barrier in the cycle. |

| Transmetalation | 10-20 | The energy required to transfer the organic group to palladium. |

| Reductive Elimination | 5-15 | Typically a facile step leading to product formation. |

Note: These values are representative and are highly dependent on the specific substrates, catalyst, and computational method employed.

In the context of dibenzofuran synthesis, a DFT study on the palladium-catalyzed phenol-directed C-H activation/C-O cyclization revealed that the turnover-limiting step was C-O reductive elimination, rather than the C-H activation step. researchgate.netacs.org This demonstrates the power of computational modeling in identifying the kinetic bottlenecks in complex catalytic cycles.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-bromo-1-phenyldibenzofuran in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Based on established principles of NMR spectroscopy and data from related compounds such as bromobenzene (B47551) and substituted dibenzofurans, a hypothetical ¹H NMR spectrum of 4-bromo-1-phenyldibenzofuran in an appropriate solvent like CDCl₃ would exhibit distinct signals for the aromatic protons. chemicalbook.comchemicalbook.com The protons on the phenyl ring would likely appear as a multiplet between 7.3 and 7.6 ppm. The protons on the dibenzofuran (B1670420) core would be more deshielded and show more complex splitting patterns due to the influence of the bromine atom and the phenyl group.

A hypothetical ¹³C NMR spectrum would similarly provide valuable information. The carbon atoms directly bonded to the bromine and oxygen atoms would have characteristic chemical shifts. The presence of the phenyl group would introduce additional signals in the aromatic region of the spectrum.

NMR spectroscopy is particularly powerful in distinguishing between regio- and stereoisomers. In the synthesis of 4-bromo-1-phenyldibenzofuran, other isomers could potentially form, such as those with the bromine and phenyl groups at different positions on the dibenzofuran core. Each unique isomer would produce a distinct NMR spectrum with a specific set of chemical shifts and coupling constants, allowing for unambiguous identification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the connectivity between protons and carbons, thus confirming the 4-bromo-1-phenyl substitution pattern.

While not commonly reported for this specific compound, isotopic labeling studies represent a powerful, albeit more involved, method for definitive structural assignment. For instance, the synthesis of 4-bromo-1-phenyldibenzofuran using a ¹³C-labeled phenyl group or a starting material containing a specific deuterium (B1214612) label would allow for the unequivocal assignment of signals in the ¹³C and ¹H NMR spectra, respectively. This would be particularly useful in resolving any ambiguities in the assignment of quaternary carbon signals or overlapping proton multiplets.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction analysis of 4-bromo-1-phenyldibenzofuran would reveal the planar dibenzofuran core with the phenyl group likely twisted at an angle relative to it due to steric hindrance. The C-Br bond length would be consistent with that of other brominated aromatic compounds. The crystal structure of related dibenzofuran derivatives, such as 4,6-diformylbenzofuranbis(2,6-diisopropylanil), has been solved, providing a reference for the general geometry of the dibenzofuran nucleus. researchgate.net The analysis would also detail the unit cell parameters and the space group in which the compound crystallizes.

| Hypothetical Crystallographic Data for 4-bromo-1-phenyldibenzofuran | |

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z | 4 or 8 |

Note: This table presents hypothetical data based on similarly sized organic molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comrsc.org For 4-bromo-1-phenyldibenzofuran, this analysis would likely reveal the presence of several types of non-covalent interactions that govern the crystal packing. These would include π-π stacking interactions between the aromatic rings of the dibenzofuran core and the phenyl substituents of adjacent molecules. Additionally, C-H···π interactions and halogen bonding (C-Br···π or C-Br···O) are expected to play a significant role in the supramolecular assembly. mdpi.com The Hirshfeld surface mapped with d_norm would show red spots indicating close contacts corresponding to these interactions.

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a crucial technique for confirming the molecular weight of 4-bromo-1-phenyldibenzofuran and assessing its purity. acs.orgnih.gov Due to the presence of a bromine atom, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak. youtube.comlibretexts.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. libretexts.org

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of the bromine atom and cleavage of the phenyl group. Gas chromatography-mass spectrometry (GC-MS) would be an effective method for the analysis of 4-bromo-1-phenyldibenzofuran, allowing for its separation from any impurities prior to mass analysis. acs.orgnih.govnih.gov

| Expected Mass Spectrometry Data for 4-bromo-1-phenyldibenzofuran | |

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | 324.0 |

| [M+2]⁺ (with ⁸¹Br) | 326.0 |

| [M-Br]⁺ | 245.1 |

| [M-C₆H₅]⁺ | 247.0 (with ⁷⁹Br), 249.0 (with ⁸¹Br) |

Note: The m/z values are nominal masses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The vibrational modes of a molecule are determined by the masses of the atoms and the forces of the bonds connecting them. In IR spectroscopy, a molecule absorbs infrared radiation at frequencies that correspond to its natural vibrational frequencies, provided there is a change in the dipole moment during the vibration. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if there is a change in the polarizability of the molecule. Often, IR and Raman spectroscopy are complementary, as some vibrations may be strong in one and weak or absent in the other. nsf.gov

Detailed Research Findings

A comprehensive analysis of the vibrational spectra of 4-bromo-1-phenyldibenzofuran would be expected to reveal characteristic bands corresponding to the aromatic C-H stretching, aromatic C=C stretching, C-O-C stretching of the furan (B31954) ring, and the C-Br stretching vibrations. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands. nih.govnih.gov

The out-of-plane C-H bending vibrations, which occur in the 900-675 cm⁻¹ region, are particularly useful for determining the substitution pattern of the aromatic rings. The specific pattern of these bands can help confirm the positions of the bromo and phenyl substituents on the dibenzofuran skeleton.

The following interactive data table summarizes the expected characteristic vibrational frequencies for 4-bromo-1-phenyldibenzofuran based on established group frequency correlations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1250 - 1200 | IR |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | IR |

| C-Br Stretch | 600 - 500 | IR, Raman |

It is important to note that the coupling of vibrations between the phenyl ring and the dibenzofuran moiety, as well as the electronic effects of the bromine atom, can lead to shifts in these characteristic frequencies and the appearance of additional complex bands in the fingerprint region (below 1500 cm⁻¹) of the spectra. A detailed assignment of all observed bands would necessitate a comprehensive normal coordinate analysis, often aided by computational modeling. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of Dibenzofuran, 4 Bromo 1 Phenyl

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods would be employed to predict the fundamental electronic and structural properties of 4-bromo-1-phenyldibenzofuran.

Prediction of Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms (i.e., the lowest energy conformation). For 4-bromo-1-phenyldibenzofuran, this would involve:

Initial Geometry Setup: Building an initial 3D model of the molecule.

Conformational Search: The bond connecting the phenyl group to the dibenzofuran (B1670420) core is rotatable. A conformational analysis would be performed to identify the most stable rotational isomer (conformer) by calculating the energy at different dihedral angles.

Geometry Optimization: Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the geometry of the most stable conformer would be fully optimized. This process yields key structural parameters.

A hypothetical data table for the optimized geometry might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C(phenyl) | Data not available |

| C4-Br | Data not available | |

| Bond Angles (°) | C2-C1-C(phenyl) | Data not available |

| C3-C4-Br | Data not available | |

| Dihedral Angle (°) | C2-C1-C(phenyl)-C(phenyl) | Data not available |

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. For 4-bromo-1-phenyldibenzofuran, this would typically involve:

GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹³C and ¹H).

Solvent Effects: Calculations might be performed in the gas phase and in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions.

A hypothetical table of predicted NMR chemical shifts would be presented as follows:

| Atom | Predicted Chemical Shift (ppm) - Gas Phase | Predicted Chemical Shift (ppm) - Solvent |

| ¹³C NMR | ||

| C1 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| ¹H NMR | ||

| H2 | Data not available | Data not available |

| H3 | Data not available | Data not available |

Reactivity and Selectivity Prediction

Computational methods can provide deep insights into the chemical reactivity of a molecule, predicting how and where it is likely to react.

Conceptual Density Functional Theory (CDFT) for Global and Local Reactivity Descriptors

CDFT provides a framework to quantify reactivity using various descriptors derived from how the energy of the system changes with the number of electrons.

Local Reactivity Descriptors: These indicate the most reactive sites within the molecule. For example, Fukui functions (f(r)) or Parr functions would be calculated to predict the most likely sites for electrophilic and nucleophilic attack.

A summary of these descriptors would be tabulated:

| Descriptor | Symbol | Formula | Calculated Value |

| Global Descriptors | |||

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness | η | (E_LUMO - E_HOMO) | Data not available |

| Global Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | χ²/2η | Data not available |

| Local Descriptors | |||

| Fukui Function (f⁺) | (e.g., at C2) | Calculation | Data not available |

| Fukui Function (f⁻) | (e.g., at C3) | Calculation | Data not available |

Frontier Molecular Orbital (FMO) Analysis

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.

HOMO: The distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites).

LUMO: The distribution of the LUMO indicates the regions most likely to accept electrons (electrophilic sites).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The results of an FMO analysis would be presented visually with images of the HOMO and LUMO electron density distributions and a table of their energies.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Aromaticity Assessment and Electron Delocalization

The dibenzofuran core is an aromatic system. Computational methods can quantify the degree of aromaticity and the extent of electron delocalization.

Aromaticity Indices: Various indices would be calculated to assess the aromaticity of the individual rings within the dibenzofuran system and the effect of the substituents. Common indices include:

HOMA (Harmonic Oscillator Model of Aromaticity): Based on bond length equalization.

NICS (Nucleus-Independent Chemical Shift): Based on the magnetic shielding at the center of a ring.

FLU (Aromatic Fluctuation Index): An electronic delocalization-based index.

Electron Delocalization Measures: Methods like the Electron Localization Function (ELF) or Atoms in Molecules (AIM) analysis could be used to visualize and quantify the delocalization of π-electrons across the molecular framework.

A table summarizing the aromaticity indices would be a standard way to present these findings:

| Ring | HOMA | NICS(0) | NICS(1) | FLU |

| Phenyl Ring | Data not available | Data not available | Data not available | Data not available |

| Furan (B31954) Ring | Data not available | Data not available | Data not available | Data not available |

| Benzene (B151609) Ring (left) | Data not available | Data not available | Data not available | Data not available |

| Benzene Ring (right) | Data not available | Data not available | Data not available | Data not available |

Quantifying Aromatic Character (e.g., LOLIPOP, Ring Aromaticity Measures)

There are no published studies that have employed methods like the Language of Light-Induced Population (LOLIPOP) or other ring aromaticity measures to quantify the aromatic character of 4-bromo-1-phenyldibenzofuran. Such studies are crucial for understanding the electronic structure and stability of polycyclic aromatic systems.

Analysis of π–π Stacking Interactions

The analysis of π–π stacking interactions is fundamental to understanding the supramolecular chemistry of aromatic compounds, influencing their solid-state packing and material properties. These interactions, which involve the non-covalent association of aromatic rings, can be studied computationally to determine their geometry and strength. For instance, density functional theory (DFT) can be used to calculate the complexation energy of stacked dimers. However, no specific computational analysis of π–π stacking interactions for 4-bromo-1-phenyldibenzofuran has been reported.

Computational Studies on Reaction Mechanisms and Kinetics

Computational studies are powerful tools for elucidating the mechanisms and kinetics of chemical reactions. These investigations can provide insights into transition states, reaction pathways, and the influence of substituents on reactivity. While computational methods have been extensively used to study various organic reactions, there is no available research that focuses on the reaction mechanisms and kinetics involving 4-bromo-1-phenyldibenzofuran.

Energy Framework Calculations

Energy framework calculations are utilized to understand the supramolecular architecture within a crystal by quantifying the different types of intermolecular interaction energies. This method provides a visual and quantitative picture of the crystal packing. No studies have been found that perform energy framework calculations on 4-bromo-1-phenyldibenzofuran to analyze its crystal structure and intermolecular forces.

Synthetic Applications and Research into Derivatives of Dibenzofuran, 4 Bromo 1 Phenyl

Role as Key Building Blocks in Organic Synthesis

Dibenzofuran (B1670420), 4-bromo-1-phenyl- is a valuable precursor in organic synthesis, primarily due to its potential for elaboration into more complex molecular architectures. The dibenzofuran moiety itself is a privileged structure in many functional materials, and the presence of a bromo-substituent opens up numerous avenues for carbon-carbon bond formation.

Precursors for Complex Polycyclic Systems

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is a central theme in materials science, driven by the unique electronic and photophysical properties of these molecules. researchgate.net Dibenzofuran, 4-bromo-1-phenyl- can serve as a key starting material for the construction of larger, more complex polycyclic systems. The bromine atom provides a reactive handle for well-established cross-coupling methodologies, allowing for the fusion of additional aromatic rings.

Recent strategies in organic synthesis have highlighted the power of palladium-catalyzed reactions to build intricate molecular frameworks. nih.gov For instance, bromo-functionalized polycyclic aromatic hydrocarbons have been successfully employed in cross-coupling reactions to generate larger, donor-acceptor materials. nih.goved.ac.uk This approach allows for the modular synthesis of complex structures with tailored properties. While specific examples starting from Dibenzofuran, 4-bromo-1-phenyl- are not extensively documented in the public domain, the principles established with analogous bromo-aromatic compounds are directly applicable. The reactivity of the bromine atom allows for the strategic introduction of other aromatic or heterocyclic units, leading to the formation of extended π-conjugated systems. These larger structures are of interest for their potential applications in electronic devices and as advanced materials.

Functionalization and Derivatization via the Bromine Moiety

The bromine atom in Dibenzofuran, 4-bromo-1-phenyl- is the primary site for functionalization and derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds at this position. nih.govlibretexts.org These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the synthesis of complex derivatives. arkat-usa.org

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly noteworthy for its mild reaction conditions and the commercial availability of a vast library of boronic acids. nih.govsemanticscholar.org This allows for the introduction of a diverse array of substituents at the 4-position of the dibenzofuran core. For example, coupling with arylboronic acids can lead to the formation of poly-aryl systems with extended conjugation. researchgate.net Similarly, the Stille coupling, which employs organostannanes, offers an alternative route for derivatization.

The choice of catalytic system, including the palladium source and the ligand, can be crucial for achieving high yields and selectivity in these cross-coupling reactions. nih.gov The ability to readily modify the structure of Dibenzofuran, 4-bromo-1-phenyl- through these methods underscores its importance as a versatile building block in the synthesis of functional organic molecules.

Table 1: Common Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Palladium complexes | Mild conditions, high functional group tolerance |

| Stille Coupling | Organostannanes | Palladium complexes | Versatile for various C-C bonds |

| Heck Coupling | Alkenes | Palladium complexes | Forms C-C bonds with alkenes |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper complexes | Forms C-C bonds with alkynes |

Exploration of Derivatives for Electronic and Optoelectronic Materials

The unique photophysical and electronic properties of dibenzofuran derivatives have made them attractive candidates for use in a variety of electronic and optoelectronic devices. The rigid and planar structure of the dibenzofuran core facilitates π-stacking and charge transport, while the ability to introduce various functional groups allows for the fine-tuning of their electronic energy levels and emission characteristics.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of dibenzofuran are actively being investigated for their potential use as host materials, emitting materials, and charge-transporting materials in organic light-emitting diodes (OLEDs). The high triplet energy of the dibenzofuran core makes it a suitable host for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency. By introducing specific chromophores through cross-coupling reactions at the bromine position of Dibenzofuran, 4-bromo-1-phenyl-, it is possible to create novel emitting materials with tailored colors and high quantum yields. Boron-based multi-resonant emitters, often synthesized via Suzuki-Miyaura cross-coupling, have shown great promise for achieving high color purity in OLEDs. frontiersin.org

In the field of organic photovoltaics (OPVs), dibenzofuran-based materials are being explored as both donor and acceptor components. The ability to modify the electronic properties of the molecule through derivatization is crucial for optimizing the energy level alignment between the donor and acceptor materials, which is a key factor in determining the power conversion efficiency of the solar cell. The structural similarity of Dibenzofuran, 4-bromo-1-phenyl- to other bromo-aromatic compounds used in OPV materials, such as bromo-carbazole derivatives, suggests its potential in this application area. lumtec.com.tw

Design of Materials for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the design of efficient sensitizer (B1316253) dyes is a critical area of research. mdpi.com These dyes typically consist of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The dibenzofuran moiety, with its rigid and electron-rich nature, can serve as an effective component in the design of such dyes.

Research on sensitizer dyes incorporating a thieno[2,3-f]benzofuran core, which is structurally related to dibenzofuran, has demonstrated the potential of this class of compounds in DSSCs. nih.gov In these designs, the core acts as part of the electron-donating or π-bridge system. The synthesis of these complex dyes often involves cross-coupling reactions to connect the various components. scispace.comresearchgate.net For instance, a bromo-dibenzofuran precursor could be functionalized with a donor group on one side and an acceptor/anchoring group on the other, leading to a "push-pull" electronic structure that facilitates efficient charge separation upon light absorption. The performance of such dyes is highly dependent on their absorption spectra and energy levels, which can be systematically tuned through chemical modification. researchgate.net

Table 2: Performance of a Thieno[2,3-f]benzofuran-Based Dye in a DSSC

| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| PSB-1 | 6.87 | 0.62 | 0.68 | 2.90 |

| PSB-2 | 9.85 | 0.70 | 0.68 | 4.70 |

| PSB-3 | 8.16 | 0.64 | 0.67 | 3.50 |

| PSB-4 | 11.21 | 0.71 | 0.69 | 5.50 |

Data adapted from a study on thieno[2,3-f]benzofuran-based dyes, demonstrating the impact of donor group modification on solar cell performance. nih.gov

Research into Analogs with Targeted Biological Activities

Beyond materials science, derivatives of dibenzofuran and the structurally related benzofurans are being investigated for their potential biological activities. The introduction of bromine and other substituents onto these heterocyclic scaffolds can significantly influence their interaction with biological targets.

Research has shown that brominated benzofuran (B130515) derivatives can exhibit significant cytotoxic activity against various cancer cell lines. nih.gov The presence and position of the bromine atom can be a critical determinant of biological activity. nih.gov Studies on dibenzofuran derivatives have also identified compounds with potent cytotoxic effects. For example, certain dibenzofuran derivatives isolated from natural sources have been shown to induce apoptosis in cancer cells through mitochondrial- and caspase-3-dependent pathways. mdpi.com

While specific biological studies on derivatives of Dibenzofuran, 4-bromo-1-phenyl- are not widely reported, the existing body of research on related compounds provides a strong rationale for its exploration in medicinal chemistry. nih.gov The synthesis of a library of analogs through derivatization of the bromine moiety could lead to the discovery of new compounds with targeted biological activities, such as anticancer or antimicrobial properties. brieflands.commdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-dibromoresorcinol |

| 2,4-dihydroxy-3,5-dibromobenzoic acid |

| 2,4-dihydroxy-5-bromobenzoic acid |

| 2-acetyl-1-methylbenzimidazole-oxime |

| 2-bromo-5-aminophenol |

| 2-iodophenol |

| 4-acetylbiphenyl |

| 4-bromo-1-ethynylbenzene |

| 4-bromoacetophenone |

| 4-bromoanisole |

| 4-bromobenzyl alcohol |

| 4-bromonitrobenzene |

| 4-bromophenol |

| 4-bromopyridine |

| 4-bromoresorcinol |

| 4-bromotoluene |

| 4-chloroacetophenone |

| 4-chlorophenylboronic acid |

| 4-methoxyphenylboronic acid |

| 4-nitrobromobenzene |

| 4-phenyl-1-butanol |

| Acenaphthylene |

| Acetonitrile (B52724) |

| Ailanthoidol |

| Amiodarone |

| Anthracene |

| Benzofuran |

| Biphenyl-4-carboxylic acid |

| Borafluorene |

| Bromine |

| Bufuralol |

| Carbazole |

| Celite |

| Chlorpheniramine |

| Cicerfuran |

| Conocarpan |

| Cyanoacetic acid |

| Cyclopentachromene |

| Daunorubicin |

| Dexniguldipine |

| Dibenzofuran |

| Dibenzofuran, 4-bromo-1-phenyl- |

| Dibenzofuran, 4-bromo-6-phenyl- |

| Diethyl ether |

| Doxorubicin |

| Eupatodibenzofuran A |

| Eupatodibenzofuran B |

| Eupatodithiecine |

| Eupatofortunone |

| Glacial acetic acid |

| N-bromosuccinimide |

| Naphthalene |

| O-benzyl 2-acetyl-1-methylbenzimidazole-oxime |

| Oxone |

| Palladium(II) acetate (B1210297) |

| Palladium(II) chloride |

| Phenothiazine |

| Phenylboronic acid |

| Piperidine |

| Potassium 2-iodo-5-methylbenzenesulfonate |

| Potassium bromide |

| Potassium carbonate |

| Resorcinol |

| Resorcinol monobenzoate |

| Styrene |

| Sulfuric acid |

| Tegafur |

| Tetrabutylammonium (B224687) bromide |

| Thieno[2,3-f]benzofuran |

| Triethylamine |

| Triphenylamine |

Synthesis of Analogs for Anticancer Research

The dibenzofuran core is a recurring motif in a number of natural products with established biological activities. This has spurred the synthesis of various dibenzofuran derivatives, including those derived from 4-bromo-1-phenyldibenzofuran, as potential anticancer agents. The strategy often involves modifying the dibenzofuran skeleton with various functional groups to enhance cytotoxicity against cancer cell lines.

Research in this area has shown that the introduction of bromine atoms to a benzofuran system can increase cytotoxicity in both normal and cancer cells. nih.gov For instance, certain bromo-derivatives of benzofuran have demonstrated selective toxicity towards human leukemia cells. nih.gov While not directly involving 4-bromo-1-phenyldibenzofuran, these findings highlight the potential of bromine substitution in designing new anticancer compounds based on the broader benzofuran and dibenzofuran scaffolds.

A number of studies have focused on creating novel derivatives with enhanced anticancer properties. For example, a series of 2-phenyl-4H-chromone derivatives featuring a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as telomerase inhibitors, with many exhibiting significant inhibitory activity. nih.gov Another study detailed the synthesis of fluorinated analogues of combretastatin (B1194345) A-4, a potent antimitotic agent, with some analogues retaining the powerful cell growth inhibitory properties of the parent compound. researchgate.net The synthesis of curcumin-like diarylpentanoid analogues has also been explored for their anti-inflammatory, antioxidant, and anti-tyrosinase activities. ejmo.org

The table below summarizes some examples of dibenzofuran and related heterocyclic derivatives synthesized for anticancer research, though none are direct derivatives of 4-bromo-1-phenyldibenzofuran.

| Compound Class | Synthetic Approach | Target/Activity |

| Brominated Benzofurans | Introduction of bromine to methyl or acetyl groups on the benzofuran system. nih.gov | Increased cytotoxicity in cancer cell lines. nih.gov |

| 2-Phenyl-4H-chromone derivatives with 1,3,4-oxadiazole | Preparation of derivatives containing amide and 1,3,4-oxadiazole moieties. nih.gov | Telomerase inhibition. nih.gov |

| Fluorinated Combretastatin A-4 Analogues | Wittig synthesis using fluorinated benzaldehydes. researchgate.net | Potent cell growth inhibition. researchgate.net |

| Diarylpentanoid Analogues | Synthesis of curcumin-like diarylpentanoids. ejmo.org | Anti-inflammatory, antioxidant, and anti-tyrosinase activities. ejmo.org |

Development of Antibacterial Dibenzofuran Derivatives